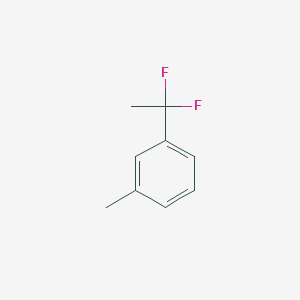

1-(1,1-Difluoroethyl)-3-methylbenzene

Description

Properties

IUPAC Name |

1-(1,1-difluoroethyl)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2/c1-7-4-3-5-8(6-7)9(2,10)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGRFSODBNNUJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(1,1-Difluoroethyl)-3-methylbenzene chemical structure and properties

The following technical guide is structured to serve as a high-level operational resource for drug discovery scientists and organic chemists. It prioritizes actionable synthetic strategies, bioisosteric rationale, and safety protocols over generic descriptions.

Scaffold Analysis, Synthetic Protocols, and Bioisosteric Utility

Executive Summary: The Strategic Value of the Fluorinated Ethyl Group

In medicinal chemistry, 1-(1,1-Difluoroethyl)-3-methylbenzene represents more than a standalone reagent; it is a textbook example of bioisosteric replacement used to modulate metabolic stability and lipophilicity.

The 1,1-difluoroethyl (

This guide details the structural rationale, validated synthetic pathways, and physicochemical properties necessary for integrating this scaffold into lead optimization campaigns.

Chemical Structure & Molecular Architecture

Structural Specifications

-

Molecular Formula:

-

Molecular Weight: 156.17 g/mol [3]

Electronic and Conformational Analysis

The substitution of oxygen (in anisoles) with a gem-difluoro methylene (

-

Bond Dipoles: The highly electronegative fluorine atoms induce a strong dipole, mimicking the polar nature of the ether oxygen but without the hydrogen-bond accepting capability of the lone pairs.

-

Conformational Orthogonality: Unlike the methoxy group, which often adopts a planar conformation relative to the phenyl ring to maximize p-orbital overlap, the 1,1-difluoroethyl group prefers an out-of-plane conformation. The steric bulk of the fluorine atoms forces the terminal methyl group to rotate, often resulting in a torsion angle that places the methyl group perpendicular to the aromatic plane. This "orthogonal" shape can be exploited to fill hydrophobic pockets in protein targets that are inaccessible to planar analogs.

Bioisosteric Mapping (Diagram)

The following diagram illustrates the structural relationship between the metabolic liability (Methoxy) and the stable bioisostere (Difluoroethyl).[4][5]

Figure 1: Bioisosteric replacement strategy converting a labile methoxy group to a stable difluoroethyl moiety.[6]

Physicochemical Properties

The introduction of fluorine atoms increases lipophilicity compared to the parent hydrocarbon and the oxygenated analog.

| Property | Value (Predicted/Experimental) | Context & Causality |

| Physical State | Clear, colorless liquid | Weak intermolecular van der Waals forces typical of fluoro-arenes. |

| Boiling Point | ~155–165 °C (760 mmHg) | Estimated based on 1-ethyl-3-methylbenzene (161°C) and the volatility of gem-difluorides. |

| LogP (Octanol/Water) | 3.2 – 3.5 | Significantly more lipophilic than 3-methylanisole (~2.6). Useful for improving membrane permeability. |

| H-Bond Donors | 0 | Lacks acidic protons. |

| H-Bond Acceptors | 2 (Weak) | Organic fluorine is a notoriously poor hydrogen bond acceptor compared to oxygen or nitrogen. |

| Rotatable Bonds | 1 | The bond between the phenyl ring and the quaternary benzylic carbon. |

Synthetic Methodologies

Primary Route: Deoxyfluorination of Ketones

The most robust "self-validating" protocol for synthesizing 1-(1,1-difluoroethyl)-3-methylbenzene is the nucleophilic fluorination of 3-methylacetophenone .

Reagent Selection:

-

DAST (Diethylaminosulfur trifluoride): The classic reagent, but thermally unstable and explosive at high temperatures.

-

Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): Preferred. It possesses similar reactivity to DAST but with superior thermal stability, allowing for safer scale-up.

-

XtalFluor-E: A crystalline salt alternative that releases less HF but often requires an exogenous fluoride source (e.g., HF-pyridine).

Detailed Experimental Protocol (Deoxo-Fluor Method)

Note: This protocol assumes anhydrous conditions, which are critical as moisture hydrolyzes the fluorinating agent into HF.

Step-by-Step Workflow:

-

Preparation: Charge an oven-dried round-bottom flask with 3-methylacetophenone (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.5 M concentration].

-

Reagent Addition: Cool the solution to 0°C under a nitrogen atmosphere. Add Deoxo-Fluor (1.5 – 2.0 equiv) dropwise via syringe.

-

Why: The reaction is exothermic.[7] Low temperature prevents runaway decomposition.

-

-

Catalysis (Optional): For sluggish substrates, add a catalytic amount of Ethanol (0.1 equiv) or HF-Pyridine.

-

Mechanism:[6] Ethanol reacts with Deoxo-Fluor to generate HF in situ, which catalyzes the activation of the ketone carbonyl.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC or GC-MS.[7]

-

Endpoint: Disappearance of the ketone peak (M+ = 134) and appearance of the difluoro product (M+ = 156).

-

-

Quenching (CRITICAL SAFETY STEP): Cool back to 0°C. Quench by slow addition of saturated aqueous

.-

Warning: Vigorous gas evolution (

) will occur.

-

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is non-polar and will elute early (often 100% Hexanes).

Synthesis Logic Diagram

Figure 2: Deoxyfluorination workflow using nucleophilic fluorinating agents.

Safety & Handling

Working with gem-difluorination reagents requires strict adherence to safety protocols due to the potential for HF liberation.

-

HF Generation: Upon contact with water/moisture, Deoxo-Fluor and DAST release Hydrogen Fluoride (HF), which is highly corrosive and toxic.

-

Mitigation: Always keep Calcium Gluconate gel nearby as a first-aid antidote for HF burns. Use plastic (polypropylene) labware if handling free HF, though the reaction itself is done in glass (DCM compatible).

-

-

Thermal Instability: Do not heat DAST reactions above 50°C unless absolutely necessary and validated by DSC (Differential Scanning Calorimetry).

-

Pressure: The reaction can generate pressure in sealed vessels. Use vented septa or inert gas lines with bubblers.

References

- Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextual grounding for bioisosterism).

- Singh, R. P., & Shreve, J. M. (2002). Nucleophilic Fluorination of Ketones: A Practical Guide. Synthesis, 17, 2561-2578. (Methodology grounding for Deoxo-Fluor/DAST protocols).

-

Hu, J., et al. (2013).[4] Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. National Institutes of Health (NIH) / PMC. Retrieved from [Link]

Sources

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. 1-(1,1-Difluoroethyl)-3-methylbenzene_1204295-94-2_해서 화공 [hairuichem.com]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 6. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

3-(1,1-Difluoroethyl)toluene CAS 1204295-94-2 supplier

Technical Monograph: 3-(1,1-Difluoroethyl)toluene (CAS 1204295-94-2)

Executive Summary

3-(1,1-Difluoroethyl)toluene (CAS 1204295-94-2) is a specialized fluorinated building block used primarily in medicinal chemistry and agrochemical development. Structurally, it consists of a toluene core substituted at the meta position with a 1,1-difluoroethyl group (

This molecule represents a strategic "bioisostere" in drug design. The 1,1-difluoroethyl group mimics the steric bulk and electronic properties of a carbonyl group (

Chemical Profile & Properties[1][2][3][4][5]

Identity:

-

IUPAC Name: 1-(1,1-Difluoroethyl)-3-methylbenzene[1]

-

Common Name: 3-(1,1-Difluoroethyl)toluene

-

Molecular Formula:

-

Molecular Weight: 156.17 g/mol

Physicochemical Properties (Experimental & Predicted):

| Property | Value (Approx.) | Note |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | 160–165 °C | Predicted @ 760 mmHg |

| Density | 1.08 ± 0.05 g/cm³ | Predicted |

| LogP | ~3.2 | Lipophilic; higher than acetophenone precursor |

| Solubility | DCM, Chloroform, MeOH | Insoluble in water |

| Flash Point | ~45–50 °C | Flammable (Estimate based on isomers) |

Strategic Utility: The Bioisosteric Advantage

In drug discovery, replacing a ketone or an ethyl group with a 1,1-difluoroethyl moiety is a high-value tactic.

-

Metabolic Blocking: The benzylic position in alkyl-arenes is a "soft spot" for metabolic oxidation by Cytochrome P450 enzymes. Fluorination at this position (

) blocks this metabolic pathway, extending the half-life ( -

Lipophilicity Modulation: The

group is more lipophilic than a carbonyl ( -

Conformational Lock: The fluorine atoms induce specific conformational preferences due to the gauche effect and electrostatic repulsion, potentially locking the side chain into a bioactive conformation.

Synthesis: The Deoxofluorination Protocol

For researchers unable to source the compound immediately, synthesis is the most reliable option. The standard route involves the deoxofluorination of the corresponding ketone precursor, 3-methylacetophenone.

Precursor: 3'-Methylacetophenone (CAS 585-74-0) Reagent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor® ) or DAST. Note: Deoxo-Fluor is preferred over DAST due to higher thermal stability, though both generate HF upon contact with moisture.

Step-by-Step Protocol

-

Setup: Flame-dry a round-bottom flask under Nitrogen (

) or Argon. Use Teflon-coated stir bars (glass can be etched by HF byproducts over time, though borosilicate is acceptable for short contact). -

Reactants:

-

Charge 3'-methylacetophenone (1.0 equiv) into the flask.

-

Dissolve in anhydrous Dichloromethane (DCM) (approx. 0.2 M concentration).

-

-

Addition:

-

Cool the solution to 0 °C (ice bath).

-

Add Deoxo-Fluor (1.5 – 2.0 equiv) dropwise via syringe. Caution: Exothermic.[4]

-

Catalyst (Optional): Addition of a few drops of dry Ethanol or

can accelerate the reaction, but neat Deoxo-Fluor usually suffices for ketones.

-

-

Reaction:

-

Allow to warm to Room Temperature (RT).

-

Stir for 16–24 hours. Monitor by TLC or GC-MS.

-

Note: If conversion is sluggish, heat to 40 °C, but do not exceed 60 °C with DAST/Deoxo-Fluor in a closed system due to decomposition risks.

-

-

Quenching (CRITICAL SAFETY STEP):

-

Cool back to 0 °C.

-

Slowly add saturated aqueous Sodium Bicarbonate (

). -

Warning: Vigorous gas evolution (

) and heat generation will occur.

-

-

Workup:

-

Extract with DCM (3x).

-

Wash combined organics with Brine.

-

Dry over Sodium Sulfate (

). -

Concentrate in vacuo.[4]

-

-

Purification: Flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). The product is non-polar and elutes early.

Visual Workflow (DOT Diagram)

Figure 1: Deoxofluorination pathway for the synthesis of CAS 1204295-94-2.

Quality Control & Characterization

Validating the identity of CAS 1204295-94-2 requires specific attention to the fluorine signals.

1. Nuclear Magnetic Resonance (NMR)

-

F NMR (Critical):

-

Look for a quartet signal (due to coupling with the adjacent methyl protons).

-

Shift: Typically -85 to -95 ppm (relative to

). -

Coupling Constant (

): Approx. 18–20 Hz.

-

-

H NMR:

-

Methyl (attached to

): Triplet (due to coupling with two F atoms). Shift: ~1.9 – 2.1 ppm ( -

Aromatic Methyl: Singlet, ~2.35 ppm.

-

Aromatic Protons: Multiplet, 7.1 – 7.4 ppm.

-

2. GC-MS

-

Parent Ion: Look for

. -

Fragmentation: Loss of methyl (

) and loss of HF are common fragmentation patterns for this class.

Supply Chain & Sourcing Strategy

As a niche intermediate, this compound is often "Make-on-Demand" rather than "In-Stock."

Sourcing Decision Matrix:

| Scenario | Recommended Strategy |

| < 5 Grams | Internal Synthesis. Faster than lead times (typically 4-6 weeks for custom synthesis). |

| 5g - 100g | Catalog Sourcing. Check aggregators (MolCore, eMolecules) but verify stock. |

| > 100g | Custom Manufacturing (CMO). Contract a fluorine specialist (e.g., Enamine, Fluorochem, Combi-Blocks). |

Supplier Verification Protocol: When ordering, do not rely solely on the CAS number.

-

Request CoA: Ensure the Certificate of Analysis includes

F NMR . -

Check Water Content: If using this as a reagent for further chemistry, moisture content must be <0.1%.

-

Structure Search: Search by structure (SMILES: CC1=CC=CC(C(F)(F)C)=C1) rather than just name, as nomenclature varies (e.g., 1-(1,1-difluoroethyl)-3-methylbenzene).

Sourcing Logic Diagram

Figure 2: Decision logic for sourcing vs. synthesizing fluorinated intermediates.

References

-

Bioisosterism of the Difluoroethyl Group

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

-

Deoxofluorination Methodology

-

Safety of Fluorinating Agents

-

NMR Characterization of Fluorine Compounds

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

-

Sources

The Gem-Difluoroethyl Group: A Strategic Bioisostere for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the gem-difluoroethyl group (-CH2CF2R) has emerged as a versatile and highly effective bioisostere. This technical guide provides a comprehensive overview of the applications of the gem-difluoroethyl group in drug discovery. We will delve into the fundamental principles of bioisosterism, the unique physicochemical properties imparted by this moiety, and its strategic use to enhance metabolic stability, target binding, and overall drug-like properties. This guide will further explore synthetic methodologies for the introduction of the gem-difluoroethyl group and present illustrative case studies of its successful application in the development of novel therapeutics.

Introduction: The Power of Fluorine in Bioisosteric Design

Bioisosterism, the principle of substituting one atom or group of atoms in a molecule with another that produces a compound with similar biological activity, is a fundamental strategy in drug design.[1] The goal is to optimize a lead compound's properties, such as potency, selectivity, metabolic stability, and oral bioavailability, while minimizing toxicity. Fluorine, with its unique electronic properties and small size, has proven to be an exceptional element for creating effective bioisosteres.[2]

The introduction of fluorine can profoundly influence a molecule's:

-

Electronic Profile: The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, impacting target interactions.[3][4][5]

-

Lipophilicity: Fluorination can modulate a compound's lipophilicity (LogP), which is crucial for membrane permeability and absorption.[6][7][8] The effect, however, can be complex and is dependent on the molecular context.[7][8]

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing a drug's half-life.[9][10]

-

Conformation: The presence of fluorine can induce specific conformational preferences that may enhance binding to a biological target.[11][12]

The gem-difluoroethyl group, specifically, has gained prominence as a bioisostere for several common functional groups, including the methoxy, hydroxyl, and carbonyl moieties.[13][14][15] Its ability to mimic the steric and electronic properties of these groups while offering enhanced metabolic stability makes it a highly attractive tool for medicinal chemists.[13][14]

The Gem-Difluoroethyl Group: Physicochemical Properties and Their Implications

The strategic replacement of a functional group with a gem-difluoroethyl moiety is driven by the predictable and often beneficial changes it imparts on a molecule's physicochemical properties.

Impact on Acidity and Basicity (pKa)

The strong electron-withdrawing inductive effect of the two fluorine atoms in the gem-difluoroethyl group significantly influences the pKa of neighboring acidic or basic centers. This effect is a key consideration in drug design, as the ionization state of a molecule affects its solubility, permeability, and target binding.

-

Acidity Enhancement: For carboxylic acids, the presence of a gem-difluoroethyl group generally leads to a decrease in the pKa, making the acid stronger.[4][6] This is due to the stabilization of the conjugate base by the inductive effect of the fluorine atoms.

-

Basicity Reduction: Conversely, for amines, the gem-difluoroethyl group decreases the pKa of the corresponding protonated amine, rendering the amine less basic.[4][6][8]

These modulations in pKa can be crucial for optimizing interactions with target proteins, where specific ionization states are often required for potent binding.

Lipophilicity (LogP) Modulation

The effect of the gem-difluoroethyl group on lipophilicity is more nuanced and context-dependent than its impact on pKa.[6][7][8] While fluorine is highly electronegative, the overall change in LogP depends on the balance between increased polarity of the C-F bonds and the shielding of these dipoles within the molecule.

-

General Trends: In many cases, the introduction of a gem-difluoroethyl group can lead to a slight decrease or no significant change in lipophilicity compared to its non-fluorinated analog.[6][7] This is often advantageous in drug discovery, where maintaining an optimal LogP range is critical for good pharmacokinetic properties.

-

Context is Key: The final impact on LogP is influenced by factors such as the overall molecular structure, the position of the gem-difluoroethyl group, and its interaction with neighboring functional groups.[6][7][8]

The ability to fine-tune lipophilicity without drastic changes is a significant advantage of using the gem-difluoroethyl group as a bioisostere.

Metabolic Stability Enhancement

One of the most significant benefits of incorporating a gem-difluoroethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[9][10]

-

Blocking Metabolic Hotspots: By replacing metabolically labile groups, such as methoxy or benzylic hydrogens, with a gem-difluoroethyl moiety, medicinal chemists can effectively block common sites of oxidative metabolism.[13][14][16] This leads to a longer in vivo half-life and improved bioavailability.[16]

-

Reduced Metabolite Formation: The increased metabolic stability also minimizes the formation of potentially active or toxic metabolites, leading to a cleaner pharmacological profile.[17]

This strategic "metabolic blocking" is a powerful application of the gem-difluoroethyl group in lead optimization.

The Gem-Difluoroethyl Group as a Versatile Bioisostere

The gem-difluoroethyl group can effectively mimic the steric and electronic properties of several key functional groups, making it a versatile tool in the medicinal chemist's arsenal.

Bioisostere for the Methoxy Group

The replacement of a metabolically susceptible methoxy group with a gem-difluoroethyl group is a classic and highly successful application of this bioisostere.[13][14]

Caption: Bioisosteric replacement of a methoxy group.

The gem-difluoroethyl group mimics the size and dipole moment of the methoxy group while being significantly more resistant to oxidative demethylation.[13][14] This substitution often leads to compounds with improved pharmacokinetic profiles without compromising biological activity.[13]

Bioisostere for Hydroxyl and Thiol Groups

The gem-difluoroethyl group can also serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups. The CF2H moiety can act as a hydrogen bond donor, mimicking the hydrogen bonding capabilities of the hydroxyl and thiol protons.

Caption: Bioisosteric replacement of hydroxyl and thiol groups.

This replacement is particularly useful when the hydroxyl or thiol group is a site of metabolic conjugation (e.g., glucuronidation or sulfation). The gem-difluoroethyl group is not susceptible to these phase II metabolic pathways, leading to improved drug exposure.

Bioisostere for the Carbonyl Group

The gem-difluoroethylene moiety (-C=CF2) can act as a stable bioisostere for a metabolically labile carbonyl group (C=O).[15][18] The replacement of a ketone with a gem-difluoroalkene can prevent metabolic reduction of the carbonyl to a secondary alcohol, which can alter the compound's activity and pharmacokinetic properties.[15]

Synthetic Methodologies

The successful application of the gem-difluoroethyl group in drug discovery relies on the availability of efficient and versatile synthetic methods for its introduction. A variety of approaches have been developed, ranging from the use of fluorinating reagents to the coupling of pre-functionalized building blocks.

Deoxyfluorination of Ketones

A common and direct method for the synthesis of gem-difluoroalkyl groups is the deoxyfluorination of the corresponding ketones using reagents such as diethylaminosulfur trifluoride (DAST) or its analogs.[13]

General Protocol for Deoxyfluorination:

-

Dissolution: Dissolve the ketone starting material in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to a low temperature (typically -78 °C or 0 °C) to control the reaction exothermicity.

-

Reagent Addition: Slowly add the deoxyfluorinating agent (e.g., DAST) to the cooled solution.

-

Warming and Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for a specified period (e.g., 1-24 hours) until the reaction is complete, as monitored by TLC or LC-MS.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.

-

Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure. Purify the crude product by column chromatography.

Late-Stage Functionalization and Cross-Coupling Reactions

Recent advances in synthetic methodology have focused on the late-stage introduction of the gem-difluoroethyl group, which is highly desirable in drug discovery for rapid analogue synthesis.[19][20] These methods often involve cross-coupling reactions or the use of specialized reagents.[21]

Example Workflow for Late-Stage Introduction:

Caption: Late-stage gem-difluoroethylation workflow.

These emerging methods offer greater flexibility and efficiency in exploring the chemical space around a lead compound.

Case Studies in Drug Discovery

The true value of the gem-difluoroethyl group is demonstrated through its successful application in various drug discovery programs.

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

In the development of selective inhibitors for neuronal nitric oxide synthase (nNOS), the introduction of a gem-difluoro group at the benzylic position of a lead compound led to a significant improvement in metabolic stability and cell-membrane permeability.[16] The parent compound was susceptible to metabolic oxidation at the benzylic position, and its dicationic nature at physiological pH limited its bioavailability.[16] The gem-difluorinated analog, while slightly less potent, exhibited a much-improved overall profile, highlighting the strategic advantage of this bioisosteric replacement.[16]

MAPK Kinase Inhibitors

A study on MAPK kinase inhibitors demonstrated the utility of gem-difluorinated O-heterocyclic substituents as promising fragments for bioisosteric replacements.[7][22] The incorporation of these fluorinated motifs resulted in compounds that retained nanomolar potency against the target kinase.[7] This work showcased that gem-difluorinated heterocycles can be effectively used in isosteric replacements in medicinal chemistry.[7]

Future Perspectives

The application of the gem-difluoroethyl group in drug discovery continues to evolve. Future research will likely focus on:

-

Development of Novel Synthetic Methods: The discovery of more efficient, scalable, and environmentally friendly methods for the introduction of the gem-difluoroethyl group will further accelerate its adoption in drug discovery.

-

Exploration of New Bioisosteric Relationships: Researchers will continue to explore the use of the gem-difluoroethyl group as a bioisostere for a wider range of functional groups, uncovering new opportunities for lead optimization.

-

Integration with Computational Chemistry: The use of computational tools to predict the impact of gem-difluoroethyl substitution on a molecule's properties will enable a more rational and efficient design of novel drug candidates.

Conclusion

The gem-difluoroethyl group has firmly established itself as a powerful and versatile bioisostere in modern drug discovery. Its ability to modulate key physicochemical properties such as pKa and lipophilicity, and most notably, to enhance metabolic stability, makes it an invaluable tool for medicinal chemists. The continued development of novel synthetic methodologies and a deeper understanding of its bioisosteric relationships will undoubtedly lead to the discovery of new and improved therapeutics.

References

- Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC. (n.d.).

- Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … - OUCI. (n.d.).

- Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF - ResearchGate. (n.d.).

- Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF - ResearchGate. (n.d.).

- gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery - ChemRxiv. (n.d.).

- gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery - ResearchGate. (n.d.).

- Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed. (n.d.).

- Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. (2013).

- Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery | Request PDF - ResearchGate. (n.d.).

- Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC. (2020).

- gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery | Request PDF - ResearchGate. (n.d.).

- Synthesis of gem-difluorinated analogs of drugs and further... - ResearchGate. (n.d.).

- gem-Difluorinated Amines for Drug Design - Enamine. (n.d.).

- Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery | ChemRxiv. (n.d.).

- Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds | Organic Letters - ACS Publications. (n.d.).

- Effect of gem-difluorination on the key physicochemical properties relevant to medicinal chemistry: the case of functionalized cycloalkanes. | Semantic Scholar. (2022).

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

- Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC - NIH. (n.d.).

- Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PubMed Central. (n.d.).

- Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - ResearchGate. (n.d.).

- Case studies of fluorine in drug discovery | Request PDF - ResearchGate. (n.d.).

- Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF - ResearchGate. (n.d.).

- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC. (n.d.).

- Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase - PMC. (n.d.).

- Diverse reactivity of the gem-difluorovinyl iodonium salt for direct incorporation of the difluoroethylene group into N- and O-nucleophiles - PMC. (2022).

- (PDF) Diverse reactivity of the gem-difluorovinyl iodonium salt for direct incorporation of the difluoroethylene group into N- and O-nucleophiles - ResearchGate. (n.d.).

- The reaction of gem‐difluoroallenes with thiols. - ResearchGate. (n.d.).

- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery | Semantic Scholar. (2021).

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.).

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed. (2026).

- Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG. (n.d.).

- Synthetic routes | OCR A-Level Chemistry. (n.d.).

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (n.d.).

- Synthetic routes 1 - YouTube. (2016).

- Synthetic Routes (OCR A Level Chemistry A): Revision Note - Save My Exams. (2025).

- N Goalby chemrevise.org 1 Chirality in pharmaceutical synthesis 23 Synthetic Routes. (n.d.).

- Synthetic Routes part 1 - The Exam Formula. (n.d.).

Sources

- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sioc.cas.cn [sioc.cas.cn]

- 14. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Diverse reactivity of the gem-difluorovinyl iodonium salt for direct incorporation of the difluoroethylene group into N- and O-nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

physicochemical properties of 1-(1,1-difluoroethyl)-3-methylbenzene

An In-Depth Technical Guide to the Physicochemical Properties of 1-(1,1-difluoroethyl)-3-methylbenzene

Executive Summary

This technical guide provides a comprehensive analysis of the . Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data summary to offer deep insights into the strategic importance of the gem-difluoroethyl moiety. The introduction of this functional group can profoundly influence a molecule's metabolic stability, lipophilicity, and receptor binding interactions, making it a valuable tool in modern drug design.[1][2] This guide synthesizes available data on related structures with established analytical protocols to provide a robust framework for understanding and utilizing this compound in a research setting. We will explore its core physical properties, spectroscopic signature, experimental determination methods, and safe handling procedures, grounding all claims in authoritative references.

Introduction & Strategic Importance

Molecular Profile

1-(1,1-difluoroethyl)-3-methylbenzene is an aromatic organic compound. The strategic placement of a methyl group at the meta position relative to the difluoroethyl substituent influences its electronic and steric properties.

Molecular Structure Diagram

Caption: Molecular structure of 1-(1,1-difluoroethyl)-3-methylbenzene.

The Role of the gem-Difluoroethyl Group in Drug Design

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with a significant number of small molecule drugs containing at least one fluorine atom.[2] The gem-difluoroethyl group (–CF₂CH₃) is particularly noteworthy. Its utility stems from the unique electronic properties of fluorine, the most electronegative element.

Causality Behind Its Use:

-

Metabolic Blocker: The carbon-fluorine bond is exceptionally strong. Placing a difluoro group at a site that is otherwise susceptible to oxidative metabolism (e.g., a benzylic position) can effectively block cytochrome P450-mediated degradation, thereby increasing the compound's half-life and bioavailability.[1]

-

Bioisosteric Replacement: The CF₂ group can act as a non-hydrolyzable bioisostere of a carbonyl group (C=O) or a sulfonyl group. Furthermore, the related difluoromethyl group (–CF₂H) is often used as a bioisostere for a hydroxyl group (–OH), capable of acting as a hydrogen bond donor while increasing lipophilicity.[3][4] This allows chemists to fine-tune binding interactions and improve pharmacokinetic profiles.

-

Modulation of pKa and Lipophilicity: The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of nearby acidic protons or basic nitrogen atoms. This modulation is critical for optimizing a drug's solubility and permeability across biological membranes, which are key components of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5][6]

Core Physicochemical Properties

Direct experimental data for 1-(1,1-difluoroethyl)-3-methylbenzene is not widely published. The following table summarizes key properties based on data from structurally similar compounds, such as (1,1-difluoroethyl)benzene (CAS 657-35-2) and m-ethyltoluene (CAS 620-14-4), to provide reliable estimates for research applications.[7][8][9][10]

| Property | Estimated Value / Data | Source / Rationale |

| Molecular Formula | C₉H₁₀F₂ | - |

| Molecular Weight | 156.17 g/mol | Calculated |

| Appearance | Colorless liquid | Expected, based on analogs like (1,1-difluoroethyl)benzene.[8] |

| Boiling Point | ~165-175 °C | Estimated to be higher than m-ethyltoluene (~159 °C) due to increased molecular weight and polarity from fluorine atoms.[9] |

| Melting Point | Not available | Expected to be low, likely below -50 °C, similar to related toluenes.[9][10] |

| Density | ~1.0 - 1.1 g/mL | Fluorination typically increases density compared to hydrocarbon analogs (m-ethyltoluene density is ~0.865 g/mL).[9] |

| Aqueous Solubility | Low | Expected to be poorly soluble in water, a characteristic of fluorinated aromatic compounds.[8] |

| Solubility in Organic Solvents | High | Expected to be soluble in common organic solvents like ethanol, acetone, and dichloromethane.[8] |

| Lipophilicity (LogP) | ~3.0 - 3.5 | The addition of the CF₂ group generally increases lipophilicity compared to a CH₂ group. |

Spectroscopic & Analytical Characterization

The identity and purity of 1-(1,1-difluoroethyl)-3-methylbenzene would be confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton spectrum is expected to show a characteristic triplet for the –CF₂CH ₃ methyl group due to coupling with the two adjacent fluorine atoms. The aromatic protons will appear as complex multiplets in the 7.0-7.5 ppm range, and the ring's methyl group (Ar-CH ₃) will be a singlet around 2.3-2.4 ppm.

-

¹³C NMR: The carbon attached to the two fluorine atoms (C F₂) will exhibit a triplet in the decoupled spectrum due to one-bond C-F coupling, typically observed far downfield.

-

¹⁹F NMR: This is a definitive technique for fluorinated compounds. A single resonance, likely a quartet due to coupling with the three protons of the adjacent methyl group, would confirm the presence of the –CF₂CH₃ moiety.[7]

-

Mass Spectrometry (MS): Electron ionization (EI) would likely show a prominent molecular ion peak (M⁺) at m/z = 156. Common fragmentation patterns would include the loss of a methyl group ([M-15]⁺) and cleavage to form a benzyl-type cation.

Experimental Protocols for Property Determination

Executing robust, reproducible experiments is fundamental to drug discovery.[5] The following are standard operating procedures for determining key physicochemical parameters.

Protocol: Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a critical measure of a compound's lipophilicity. The shake-flask method, as outlined in OECD Guideline 107, remains the gold standard for its determination.

Methodology:

-

Preparation: Prepare a stock solution of the compound in n-octanol. Ensure the n-octanol and water are mutually saturated by mixing them for 24 hours and allowing the phases to separate.

-

Partitioning: In a suitable vessel, combine a precise volume of the n-octanol stock solution with a known volume of the saturated water phase.

-

Equilibration: Agitate the vessel at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24 hours). Centrifuge the vessel to ensure complete phase separation.

-

Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or GC-MS.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

LogP Determination Workflow

Caption: Workflow for LogP determination using the shake-flask method.

Protocol: Determination of Aqueous Solubility

Aqueous solubility is a key determinant of a drug's absorption. The shake-flask method described in OECD Guideline 105 is the benchmark for thermodynamic solubility.

Methodology:

-

Preparation: Add an excess amount of the compound to a known volume of a buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for an extended period (24-48 hours) to ensure equilibrium between the dissolved and undissolved compound.

-

Phase Separation: Allow the suspension to settle. To remove undissolved solid, filter the sample through a low-binding 0.22 µm filter or centrifuge at high speed.

-

Quantification: Analyze the clear filtrate/supernatant to determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

Result: The measured concentration represents the thermodynamic aqueous solubility of the compound under the specified conditions.

Aqueous Solubility Workflow

Caption: Workflow for aqueous solubility determination.

Synthesis & Reactivity Profile

A plausible and efficient synthesis of 1-(1,1-difluoroethyl)-3-methylbenzene would likely involve the fluorination of a readily available precursor.

Synthetic Approach: A common route is the deoxofluorination of the corresponding ketone.

-

Starting Material: 3'-Methylacetophenone.

-

Reaction: Treatment with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a more modern equivalent like Deoxo-Fluor®. This reaction directly converts the carbonyl group to a gem-difluoride.[11]

Reactivity: The compound is expected to be chemically robust. The C-F bonds are highly stable and not susceptible to cleavage under typical physiological or synthetic conditions. The aromatic ring can undergo electrophilic aromatic substitution, with the substitution pattern directed by both the alkyl and the electron-withdrawing difluoroethyl groups.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, prudent laboratory practices should be followed based on data for analogous fluorinated aromatic compounds.[12][13]

-

Handling: Work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[13]

-

Flammability: The compound is expected to be a flammable liquid. Keep away from heat, sparks, and open flames. Use explosion-proof equipment and take precautionary measures against static discharge.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[12]

Conclusion

1-(1,1-difluoroethyl)-3-methylbenzene is a compound of significant interest for drug discovery and materials science. Its physicochemical properties are dominated by the presence of the gem-difluoroethyl group, which imparts enhanced metabolic stability and modulates lipophilicity. Understanding these properties through robust experimental determination is crucial for its successful application. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this valuable chemical entity into their development pipelines.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9606, m-Fluorotoluene. Available from: [Link]

-

U.S. Environmental Protection Agency. CompTox Chemicals Dashboard for DTXSID701207476. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10942535, (1,1-Difluoroethyl)benzene. Available from: [Link]

-

Ni, C., et al. (2026). Recent Advance in Defluorinative Transformations of α‐Trifluoromethyl Carbene Intermediates. ChemCatChem. (Note: This is a representative article on the utility of fluorinated groups). Available from: [Link]

-

CPAchem. Safety data sheet for 1,2,3-Trimethylbenzene. Available from: [Link]

-

Analiza. Physicochemical Properties. Available from: [Link]

-

Stenutz. 1-fluoro-3-methylbenzene properties. Available from: [Link]

-

Ichikawa, J., et al. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses, 99, 113-124. Available from: [Link]

-

Scott, J. S., & Williams, J. M. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. Available from: [Link]

-

Fuchibe, K., et al. (2023). Synthesis of 2-Difluoroethylated 2H-1,3-Benzoxazines via Proton-Mediated Ring Opening/Interrupted Ritter Reaction of 1,1-Difluorocyclopropanes. Organic Letters. Available from: [Link]

-

Fuchibe, K., Abe, M., Oh, K., & Ichikawa, J. (2016). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses, 93, 352-366. Available from: [Link]

-

Cheméo. Chemical Properties of Benzene, 1-ethyl-3-methyl- (CAS 620-14-4). Available from: [Link]

-

ChemSynthesis. 1-ethyl-3-methylbenzene. Available from: [Link]

-

National Institute of Standards and Technology (NIST). Chemistry WebBook for Benzene, 1-fluoro-3-methyl-. Available from: [Link]

-

Jing, X., & Liu, Y. (2019). Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. Advanced Experimental Medicine and Biology, 1148, 115-129. Available from: [Link]

-

Stenutz. 1-ethyl-3-methylbenzene properties. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. analiza.com [analiza.com]

- 6. Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (1,1-Difluoroethyl)benzene | C8H8F2 | CID 10942535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 657-35-2: 1,1-difluoro-ethyl-benzene | CymitQuimica [cymitquimica.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. 1-ethyl-3-methylbenzene [stenutz.eu]

- 11. 1,1-difluoro-ethyl-benzene synthesis - chemicalbook [chemicalbook.com]

- 12. datasheets1.international-coatings.com [datasheets1.international-coatings.com]

- 13. fishersci.com [fishersci.com]

- 14. cpachem.com [cpachem.com]

Navigating Lipophilicity: A Technical Guide to the LogP of 1-(1,1-difluoroethyl)-3-methylbenzene

This technical guide provides a comprehensive analysis of the lipophilicity of 1-(1,1-difluoroethyl)-3-methylbenzene, a key physicochemical parameter for researchers and scientists in drug development. By integrating computational predictions with established experimental methodologies, this document offers a robust framework for understanding and evaluating the octanol-water partition coefficient (logP) of this fluorinated aromatic compound.

The Critical Role of Lipophilicity in Drug Discovery

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal chemistry. It profoundly influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The logarithm of the partition coefficient (logP) between n-octanol and water is the most widely accepted measure of lipophilicity. An optimal logP is often a prerequisite for a drug candidate's success, as it governs its ability to permeate biological membranes and reach its target of action.

For drug and drug-like molecules, a delicate balance of lipophilicity is crucial. While sufficient lipophilicity is necessary for membrane traversal, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, the precise determination and understanding of a compound's logP value are indispensable in the early stages of drug discovery and development.

Computational Assessment of 1-(1,1-difluoroethyl)-3-methylbenzene Lipophilicity

In the absence of direct experimental data, computational methods provide a rapid and valuable estimation of a compound's logP. These in silico models leverage vast datasets of experimentally determined logP values to predict the lipophilicity of novel structures. The primary computational approaches can be broadly categorized as atom-based, fragment-based, and property-based (QSPR) methods.

-

Atom-based and Fragment-based Methods: These approaches calculate the logP of a molecule by summing the contributions of its individual atoms or predefined molecular fragments. The underlying principle is that the overall lipophilicity is an additive property of its constituent parts. Correction factors are often applied to account for intramolecular interactions.

-

Quantitative Structure-Property Relationship (QSPR): QSPR models establish a statistical relationship between a molecule's physicochemical properties (descriptors) and its experimentally determined logP. These models can be highly predictive for compounds within their applicability domain.

For 1-(1,1-difluoroethyl)-3-methylbenzene, we utilized the SwissADME web tool, which provides predictions from multiple well-established models.

| Prediction Model | Predicted logP |

| iLOGP | 3.53 |

| XLOGP3 | 3.33 |

| WLOGP | 3.57 |

| MLOGP | 3.14 |

| SILICOS-IT | 3.86 |

| Consensus logP | 3.49 |

| Table 1: Predicted logP values for 1-(1,1-difluoroethyl)-3-methylbenzene using the SwissADME web tool. |

The consensus logP of 3.49 suggests that 1-(1,1-difluoroethyl)-3-methylbenzene is a moderately lipophilic compound. To understand the structural contributions to this value, we can analyze the logP of its precursors and related fluorinated analogues.

| Compound | Structure | Experimental logP | Calculated logP (XLOGP3) |

| Toluene | C₇H₈ | 2.73[1][2] | 2.6 |

| Ethylbenzene | C₈H₁₀ | 3.15[3] | 3.2 |

| (Difluoromethyl)benzene | C₇H₆F₂ | - | 2.5[4] |

| (1,1-Difluoroethyl)benzene | C₈H₈F₂ | - | 2.9 (PubChem) |

| Table 2: Experimental and calculated logP values of compounds related to 1-(1,1-difluoroethyl)-3-methylbenzene. |

From this data, we can infer the following:

-

The addition of a methyl group to the benzene ring (Toluene) increases lipophilicity compared to benzene (logP ~2.13).

-

Extending the alkyl chain from methyl (Toluene) to ethyl (Ethylbenzene) further increases the logP.

-

The introduction of two fluorine atoms to the methyl group in toluene to form (difluoromethyl)benzene slightly decreases the calculated lipophilicity.[4] This highlights the complex electronic effects of fluorine substitution.

-

Similarly, the difluoroethyl group in (1,1-difluoroethyl)benzene results in a lower calculated logP compared to ethylbenzene.

-

The final addition of the methyl group at the meta position in our target compound, 1-(1,1-difluoroethyl)-3-methylbenzene, brings the consensus logP to 3.49, a value higher than both toluene and (1,1-difluoroethyl)benzene, indicating the additive lipophilic contribution of the methyl group.

Figure 1: Logic diagram illustrating the derivation of the consensus logP value from various computational methods.

Experimental Verification of logP

While computational predictions are invaluable, experimental determination of logP remains the gold standard for definitive lipophilicity assessment. The two most widely accepted methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

The Shake-Flask Method (OECD Guideline 107)

The shake-flask method directly measures the partitioning of a compound between n-octanol and water.[5][6][7][8] It is considered the benchmark method for its directness and accuracy, particularly for logP values in the range of -2 to 4.[6][7][8]

Principle: A known amount of the test substance is dissolved in a mixture of n-octanol and water (pre-saturated with each other). The mixture is shaken until equilibrium is reached, after which the two phases are separated. The concentration of the substance in each phase is then determined analytically, and the partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

Step-by-Step Protocol:

-

Preparation of Solvents:

-

n-Octanol (analytical grade) is saturated with water by shaking with water for 24 hours, followed by separation.

-

Water (high purity) is saturated with n-octanol in the same manner.

-

-

Preparation of Test Solution:

-

A stock solution of 1-(1,1-difluoroethyl)-3-methylbenzene is prepared in n-octanol. The concentration should be chosen to be within the linear range of the analytical method and not exceed 0.01 mol/L in either phase.[6]

-

-

Partitioning:

-

The n-octanol stock solution and pre-saturated water are added to a suitable vessel (e.g., a centrifuge tube with a screw cap) in a defined volume ratio.

-

The vessel is shaken gently at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).

-

-

Phase Separation:

-

The mixture is centrifuged to ensure complete separation of the two phases.

-

-

Analysis:

-

Aliquots are carefully taken from both the n-octanol and water phases.

-

The concentration of 1-(1,1-difluoroethyl)-3-methylbenzene in each aliquot is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection.

-

-

Calculation of logP:

-

The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in water]

-

The logP is then the base-10 logarithm of P.

-

Figure 2: Workflow for the shake-flask method of logP determination.

RP-HPLC Method (OECD Guideline 117)

The RP-HPLC method offers a faster, more automated alternative to the shake-flask method for estimating logP.[9][10][11] It is particularly suitable for high-throughput screening of compounds with logP values in the range of 0 to 6.[6][9]

Principle: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (e.g., C18) and its logP value. A series of reference compounds with known logP values are chromatographed, and a calibration curve of log(retention factor) versus logP is constructed. The logP of the test substance is then determined by interpolating its retention factor onto this calibration curve.

Step-by-Step Protocol:

-

Preparation of Mobile Phase and Standards:

-

The mobile phase typically consists of a mixture of methanol or acetonitrile and water.

-

A set of at least six reference compounds with well-established logP values that bracket the expected logP of the test substance are selected.

-

Stock solutions of the reference compounds and 1-(1,1-difluoroethyl)-3-methylbenzene are prepared in a suitable solvent.

-

-

Chromatographic System:

-

An HPLC system equipped with a reverse-phase column (e.g., C18) and a UV detector is used.

-

The system is equilibrated with the mobile phase at a constant temperature.

-

-

Determination of Dead Time (t₀):

-

The column dead time is determined by injecting a non-retained compound (e.g., thiourea).

-

-

Calibration:

-

Each reference compound is injected, and its retention time (tᵣ) is recorded.

-

The retention factor (k) for each reference compound is calculated as: k = (tᵣ - t₀) / t₀

-

A calibration curve is generated by plotting log(k) versus the known logP values of the reference compounds.

-

-

Analysis of Test Substance:

-

1-(1,1-difluoroethyl)-3-methylbenzene is injected under the same chromatographic conditions, and its retention time is measured.

-

The retention factor (k) for the test substance is calculated.

-

-

Calculation of logP:

-

The logP of 1-(1,1-difluoroethyl)-3-methylbenzene is determined by interpolating its log(k) value on the calibration curve.

-

Figure 3: Workflow for the RP-HPLC method of logP determination.

Conclusion and Future Perspectives

This technical guide has provided a multifaceted approach to understanding the lipophilicity of 1-(1,1-difluoroethyl)-3-methylbenzene. The consensus calculated logP of 3.49 positions this compound as moderately lipophilic, a characteristic that is influenced by the interplay of its alkyl and gem-difluoroethyl substituents. While computational methods offer a valuable and rapid assessment, experimental verification via the shake-flask or RP-HPLC methods, following established OECD guidelines, is recommended for definitive characterization. A thorough understanding of this compound's lipophilicity is a critical step in its evaluation for potential applications in drug discovery and development, providing essential insights into its likely pharmacokinetic and pharmacodynamic behavior.

References

-

PubChem. (Difluoromethyl)benzene. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

PubChem. Toluene. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Analytice. (2021, March 15). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Analytice. Retrieved February 12, 2026, from [Link]

-

Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. Biotecnologie BT. Retrieved February 12, 2026, from [Link]

- OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

-

OECD. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD. Retrieved February 12, 2026, from [Link]

-

Phytosafe. OECD 107, OECD 117 and OECD 123. Phytosafe. Retrieved February 12, 2026, from [Link]

-

Cheméo. Ethylbenzene-d10. Cheméo. Retrieved February 12, 2026, from [Link]

- OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

-

OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. Retrieved February 12, 2026, from [Link]

-

OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. Retrieved February 12, 2026, from [Link]

-

Regulations.gov. (2018). Determination of the octanol/water partition coefficient of HAS-PUV-0014-6 by the HPLC method (OECD 117) Clariant Oil Services. Regulations.gov. Retrieved February 12, 2026, from [Link]

-

Cheméo. Toluene. Cheméo. Retrieved February 12, 2026, from [Link]

-

EPA CompTox Chemicals Dashboard. 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene. U.S. Environmental Protection Agency. Retrieved February 12, 2026, from [Link]

-

ChemAxon. LogP and logD calculations. ChemAxon. Retrieved February 12, 2026, from [Link]

-

ChemAxon. LogP and logD calculations. ChemAxon. Retrieved February 12, 2026, from [Link]

-

ChemBK. Ethylbenzene. ChemBK. Retrieved February 12, 2026, from [Link]

-

PubChem. Ethylbenzene. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Cheméo. Ethylbenzene. Cheméo. Retrieved February 12, 2026, from [Link]

-

EPA CompTox Chemicals Dashboard. Ethylbenzene. U.S. Environmental Protection Agency. Retrieved February 12, 2026, from [Link]

-

EPA CompTox Chemicals Dashboard. 4-(1,1-Difluoroethyl)benzenemethanol. U.S. Environmental Protection Agency. Retrieved February 12, 2026, from [Link]

-

Molinspiration. logP - octanol-water partition coefficient calculation. Molinspiration. Retrieved February 12, 2026, from [Link]

-

ChemAxon. Calculators & Predictors. ChemAxon. Retrieved February 12, 2026, from [Link]

- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.

-

ChemAxon. logP Plugin. ChemAxon. Retrieved February 12, 2026, from [Link]

-

ChemAxon. logP Plugin. ChemAxon. Retrieved February 12, 2026, from [Link]

-

SwissADME. Frequently Asked Questions. Swiss Institute of Bioinformatics. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (2024). Graphical visualization of calculated logP values (using SwissADME...). ResearchGate. Retrieved February 12, 2026, from [Link]

-

ResearchGate. Log P values of fluorinated benzene derivatives. ResearchGate. Retrieved February 12, 2026, from [Link]

-

Molinspiration. Molinspiration Cheminformatics. Molinspiration. Retrieved February 12, 2026, from [Link]

-

Gaylord Chemical. Toluene Solvent Properties. Gaylord Chemical. Retrieved February 12, 2026, from [Link]

-

PubChem. (1,1-Difluoroethyl)benzene. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Wikipedia. Toluene. Wikipedia. Retrieved February 12, 2026, from [Link]

-

Molinspiration. Calculation of molecular properties. Molinspiration. Retrieved February 12, 2026, from [Link]

-

ACD/Labs. LogP—Making Sense of the Value. ACD/Labs. Retrieved February 12, 2026, from [Link]

- Journal of Applied Pharmaceutical Science. (2022). ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor: In silico s. Journal of Applied Pharmaceutical Science, 12(4), 136-146.

-

Molinspiration. mipc - Molinspiration Property Calculator. Molinspiration. Retrieved February 12, 2026, from [Link]

- Journal of Pharmacognosy and Phytochemistry. (2019). SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq. Journal of Pharmacognosy and Phytochemistry, 8(5), 1642-1648.

-

Cheméo. Benzene, (trifluoromethyl)-. Cheméo. Retrieved February 12, 2026, from [Link]

-

Molinspiration. Property Calculation, Molecular Database Search. Molinspiration. Retrieved February 12, 2026, from [Link]

Sources

- 1. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Toluene | 108-88-3 [chemicalbook.com]

- 3. Ethylbenzene | C8H10 | CID 7500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (Difluoromethyl)benzene | C7H6F2 | CID 640452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biotecnologiebt.it [biotecnologiebt.it]

- 6. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

The 1,1-Difluoroethyl Group: A High-Fidelity Carbonyl Bioisostere

This guide provides an in-depth technical analysis of the 1,1-difluoroethyl group (

Executive Summary

The 1,1-difluoroethyl group (

Replacing a carbonyl oxygen (

Part 1: The Physicochemical Rationale

Electronic and Steric Mimicry

The utility of the 1,1-difluoroethyl group stems from the unique properties of the fluorine atom—high electronegativity (3.98 Pauling) and low polarizability.

-

Dipole Emulation: The

bond is highly polarized, creating a strong dipole moment. Two fluorine atoms in a geminal arrangement ( -

H-Bonding Shift:

-

Carbonyl (

): Strong hydrogen bond acceptor (HBA). -

Difluoromethylene (

): extremely weak HBA. This "lipophilic H-bond acceptor" behavior allows the molecule to retain target affinity if the H-bond is not critical, while significantly boosting membrane permeability.

-

-

Conformational Locking:

-

Acetyl (

): Planar -

1,1-Difluoroethyl (

): Tetrahedral -

Impact: The larger van der Waals radius of fluorine (1.47 Å) compared to hydrogen (1.20 Å) creates an "orthogonal" conformational preference. In aromatic systems (

), the methyl group is often forced out of the aromatic plane, unlike the planar

-

Comparative Metrics

| Property | Acetyl ( | 1,1-Difluoroethyl ( | Methoxy ( |

| Hybridization | |||

| Electronic Effect | Electron Withdrawing (Resonance) | Electron Withdrawing (Inductive) | Electron Donating (Resonance) |

| H-Bond Acceptor | Strong | Very Weak / Null | Moderate |

| Lipophilicity ( | Low (Polar) | High (Lipophilic) | Moderate |

| Metabolic Liability | High (Reduction/Enolization) | Low (Metabolically Blocked) | Moderate (O-Dealkylation) |

Part 2: Strategic Application & Decision Framework

The decision to deploy a 1,1-difluoroethyl group should be driven by specific failure modes in the lead compound.

When to Substitute Acetyl with 1,1-Difluoroethyl

-

Metabolic Instability: If the ketone is rapidly reduced to a secondary alcohol by ketoreductases (AKR/SDR enzymes) or undergoes enolization-driven racemization.

-

Permeability Issues: If the compound is too polar (low

), the lipophilic nature of the -

Toxicity: To avoid the formation of reactive metabolites (e.g., acyl glucuronides from downstream oxidation).

Decision Logic Diagram

Figure 1: Decision matrix for replacing an acetyl group with a 1,1-difluoroethyl bioisostere.

Part 3: Synthetic Methodologies

There are two primary routes to install the 1,1-difluoroethyl group: Deoxofluorination (transforming an existing carbonyl) and Cross-Coupling (installing the intact group).

Method A: Deoxofluorination (The "Late-Stage" Approach)

This is the most direct method for converting an acetyl group to a 1,1-difluoroethyl group.

-

Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor®, or XtalFluor-E®.

-

Mechanism: Nucleophilic fluorination where the carbonyl oxygen is activated and displaced by fluoride ions.

-

Protocol:

-

Dissolve the ketone substrate (1.0 equiv) in anhydrous DCM in a Teflon or polyethylene vessel (glass reacts with HF).

-

Cool to 0°C under inert atmosphere (

). -

Add Deoxo-Fluor® (2.0–3.0 equiv) dropwise.

-

Allow to warm to RT (or heat to 60°C for electron-deficient substrates) and stir for 12–24h.

-

Quench: Pour slowly into saturated aqueous

(Caution: Gas evolution). -

Extract with DCM, dry over

, and concentrate.

-

Method B: Metal-Catalyzed Cross-Coupling (The "Building Block" Approach)

Used when the ketone precursor is unstable or unavailable. This method couples an aryl halide with a difluoroethyl source.[1][2]

-

Reagents:

+ -

Catalyst: Nickel(II) or Palladium systems.

-

Protocol (Nickel-Catalyzed):

-

Combine Aryl Boronic Acid (1.0 equiv),

(10 mol%), and di-tert-butyl-bipyridyl ligand (10 mol%) in a sealed tube. -

Add base (

, 3.0 equiv). -

Evacuate and backfill with

. -

Add solvent (DME/t-Amyl alcohol) and 1,1-difluoroethyl chloride (excess, gas/liquid).

-

Heat to 80°C for 18h.

-

Synthetic Workflow Diagram

Figure 2: Synthetic routes for accessing 1,1-difluoroethyl scaffolds.

Part 4: Case Studies in Drug Design

Case Study 1: Metabolic Stabilization (General Application)

In the optimization of 11

Case Study 2: Conformational Control (Methoxy Mimicry)

While discussing carbonyls, it is critical to note the DHODH inhibitor series. Here, a methoxy group was replaced by a 1,1-difluoroethyl group.[3]

-

Observation: The

group forced the methyl group out of the aromatic plane (orthogonal) due to the steric bulk of the fluorines. -

Result: This conformational lock improved binding affinity by filling a hydrophobic pocket that the planar methoxy group could not access effectively.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Hu, J., et al. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances. Link

-

Lin, X., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry. Link

-

Fujiwara, T., et al. (2012). Practical Synthesis of 1,1-Difluoroethyl-Containing Building Blocks. Baran Lab / The Scripps Research Institute. Link

- Erickson, J. A., et al. (2010). The Role of 1,1-Difluoroethyl Group as a Bioisostere. Journal of Organic Chemistry.

Sources

safety data sheet SDS for 1-(1,1-Difluoroethyl)-3-methylbenzene

The following is an in-depth technical guide and Safety Data Sheet (SDS) analysis for 1-(1,1-Difluoroethyl)-3-methylbenzene , structured for researchers and drug development professionals.

Core Directive & Scientific Context

The "Why" Behind the Molecule

In modern drug discovery, the 1,1-difluoroethyl motif is a critical bioisostere. It is frequently employed to replace ethyl or isopropyl groups to block metabolic "soft spots." The benzylic position of alkyl-arenes is prone to rapid oxidation by Cytochrome P450 enzymes. Replacing the benzylic hydrogens with fluorine atoms (

Consequently, 1-(1,1-Difluoroethyl)-3-methylbenzene is not just a solvent or reagent; it is a high-value intermediate often synthesized via the deoxyfluorination of 3'-methylacetophenone. Handling this compound requires understanding both its flammability and its potential to release hydrogen fluoride (HF) under thermal stress.

Chemical Identity & Characterization

Strict identification is required to distinguish this specific isomer from its ortho- and para- analogs.

| Parameter | Technical Specification |

| Chemical Name | 1-(1,1-Difluoroethyl)-3-methylbenzene |

| Synonyms | 3-Methyl- |

| CAS Number | 1204295-94-2 |

| Molecular Formula | |

| Molecular Weight | 156.17 g/mol |

| SMILES | |

| Physical State | Clear, colorless liquid |

| Purity Standard |

Hazard Assessment (GHS Classification)

Scientist's Note: While specific toxicological data for this CAS is limited, Read-Across methodology utilizing data from 1,1-difluoroethylbenzene and 3-fluorotoluene dictates the following safety profile. The presence of the gem-difluoro group introduces a latent hazard of HF evolution during combustion.

GHS Label Elements[2]

-

Signal Word: WARNING

-

Pictograms:

-

🔥 (Flame)[1]

-

❗ (Exclamation Mark)

-

Hazard Statements

| Code | Statement | Mechanism/Reasoning |

| H226 | Flammable liquid and vapor.[1][2] | Flash point estimated < 60°C based on MW and halogenation. |

| H315 | Causes skin irritation.[3][4] | Lipophilic fluorinated aromatics penetrate dermal barriers. |

| H319 | Causes serious eye irritation.[3][4][5] | Solvent action on mucous membranes. |

| H335 | May cause respiratory irritation.[3][5][6] | Volatile organic vapor; inhalation triggers mucosal inflammation. |

Handling & Storage Protocols

The Causality of Protocol: Fluorinated benzylic positions are generally stable, but moisture intrusion can lead to slow hydrolysis over long periods, potentially generating trace HF. Therefore, exclusion of moisture is not just for purity, but for safety.

Storage Architecture

-

Atmosphere: Store under inert gas (Nitrogen or Argon).

-

Temperature: 2–8°C (Refrigerated). Volatility increases risk of vapor buildup at room temperature.

-

Container: Teflon (PTFE) or high-density polyethylene (HDPE) lined caps are preferred to prevent seal degradation by fluorinated vapors.

Operational Workflow (Graphviz)

This diagram outlines the safe handling logic, emphasizing the "No-Go" paths that lead to exposure.

Emergency Response: Fire & Release

Scientific Insight: The combustion of gem-difluoro compounds releases Hydrogen Fluoride (HF) and Carbonyl Fluoride (

Firefighting Strategy

-

Extinguishing Media:

, Dry Chemical, or Alcohol-resistant foam. Do NOT use solid water streams (may scatter liquid). -

Specific Hazard: Thermal decomposition produces toxic fumes of Fluorine (

). -

PPE: Wear self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.

Accidental Release (Spill)

-

Evacuate: Remove ignition sources.

-

Ventilate: Maximize hood sash height or open lab ventilation.

-

Neutralize: Have Calcium Gluconate gel available for first aid if skin contact is suspected (standard HF protocol).

-

Absorb: Use inert materials (sand, vermiculite). Do not use combustible materials like sawdust.

Emergency Logic Diagram (Graphviz)

Physical & Chemical Properties (Quantitative)

Data predicted based on Structure-Activity Relationship (SAR) and analog 1-ethyl-3-methylbenzene.

| Property | Value (Estimated/Experimental) |

| Boiling Point | |

| Density | |

| Flash Point | |

| Solubility (Water) | Negligible (< 0.1 mg/mL) |

| Solubility (Organic) | Miscible with DCM, EtOAc, DMSO, Methanol |

| Partition Coeff (LogP) | ~3.2 (Lipophilic) |

| Vapor Pressure | ~2.5 mmHg @ 25°C |

Toxicology & Environmental Fate

Acute Toxicity

-

Oral: Predicted

(Rat). -

Inhalation: High vapor concentrations may cause central nervous system (CNS) depression (dizziness, headache) typical of aromatic solvents.

-

Skin/Eye: Moderate irritant. Defatting agent.

Environmental Fate[10]

-

Persistence: The C-F bond is resistant to hydrolysis and biodegradation. This material is likely Persistent in the environment.

-

Bioaccumulation: Moderate potential (LogP > 3).

-

Disposal: Do not release into drains. Incineration requires a scrubber equipped for HF removal.

Synthesis Context (For Process Chemists)

If synthesizing this material in-house, the standard route involves the Deoxyfluorination of 3'-methylacetophenone using DAST or Deoxo-Fluor®.

-

Precursor: 3'-Methylacetophenone (CAS 585-74-0).

-

Reagent: DAST (Diethylaminosulfur trifluoride).

-

Critical Safety: The reaction releases stoichiometric amounts of HF. It must be performed in plasticware or HF-resistant vessels if generated in situ. The quench (pouring into

) is highly exothermic and evolves

References

-

Organic Syntheses. (2016). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation (Context on gem-difluoro synthesis). Retrieved from [Link]

-

PubChem. (2025).[2] Compound Summary: 1-Ethyl-3-methylbenzene (Physicochemical Analog). Retrieved from [Link]